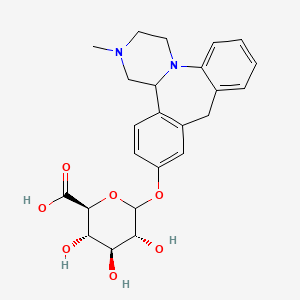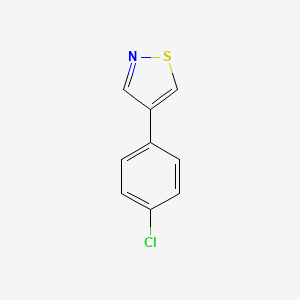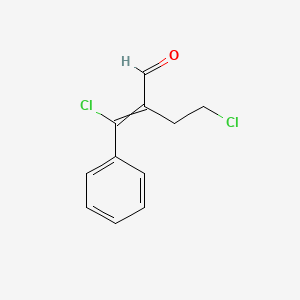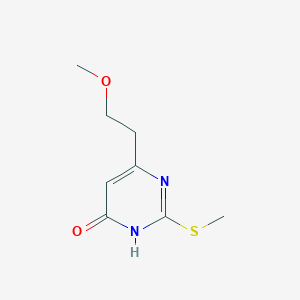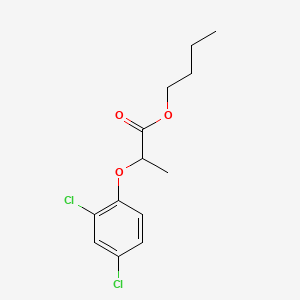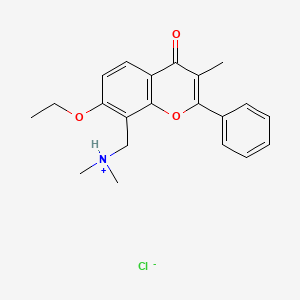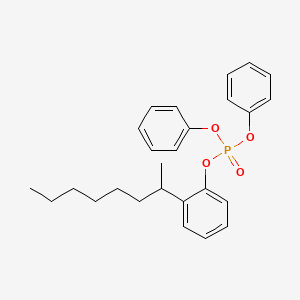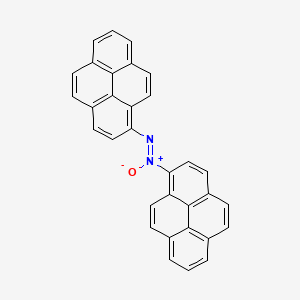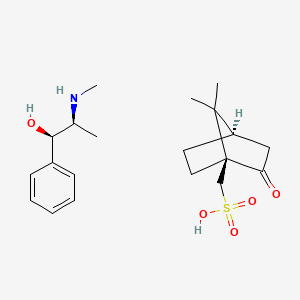
Ephedrine camsilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ephedrine camsilate is a chemical compound that combines ephedrine, a well-known sympathomimetic amine, with camsilate, a derivative of camphorsulfonic acid. Ephedrine is primarily derived from the Ephedra plant and has been used for centuries in traditional medicine. It acts as both a direct and indirect sympathomimetic, stimulating alpha- and beta-adrenergic receptors and causing the release of norepinephrine from sympathetic neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ephedrine camsilate involves the reaction of ephedrine with camphorsulfonic acid. The process typically includes the following steps:
Ephedrine Synthesis: Ephedrine can be synthesized from benzaldehyde and nitroethane through a Henry reaction, followed by reduction and reductive amination.
Camsilate Formation: Camphorsulfonic acid is prepared by sulfonation of camphor with sulfuric acid.
Combination: Ephedrine is then reacted with camphorsulfonic acid to form this compound under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ephedrine camsilate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., hydroxide ions) are employed
Major Products
Oxidation: Produces ketones and aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ephedrine camsilate has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic synthesis.
Biology: Studied for its effects on adrenergic receptors and neurotransmitter release.
Medicine: Investigated for its potential use in treating hypotension, asthma, and nasal congestion.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds .
Wirkmechanismus
Ephedrine camsilate exerts its effects through both direct and indirect mechanisms:
Direct Mechanism: Activates alpha- and beta-adrenergic receptors, leading to vasoconstriction, increased heart rate, and bronchodilation.
Indirect Mechanism: Causes the release of norepinephrine from sympathetic neurons, inhibiting its reuptake and displacing it from storage vesicles
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine Hydrochloride: Similar sympathomimetic effects but different salt form.
Pseudoephedrine: Similar structure but different pharmacological profile.
Norephedrine: Similar adrenergic activity but different potency and side effects .
Uniqueness
Ephedrine camsilate is unique due to its combination with camphorsulfonic acid, which may enhance its stability and solubility compared to other ephedrine derivatives. This unique combination also potentially alters its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific medical and industrial applications .
Eigenschaften
CAS-Nummer |
38974-71-9 |
|---|---|
Molekularformel |
C20H31NO5S |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO.C10H16O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-8,10-12H,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t8-,10-;7-,10-/m01/s1 |
InChI-Schlüssel |
DQQQRWAATXYCAX-PQSSDZNQSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
